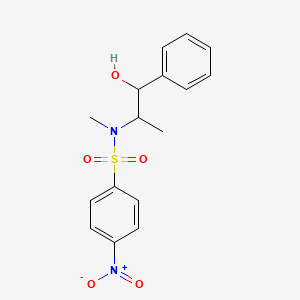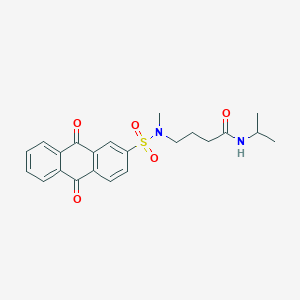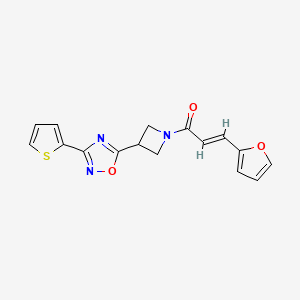
(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid, also known as DBBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DBBA is a derivative of 2-butoxyphenol and is a member of the class of propenoic acids. DBBA has been found to have various biochemical and physiological effects, making it an important molecule for scientific research.
作用機序
The mechanism of action of (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer. This compound has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
The advantages of using (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid in lab experiments include its high purity and stability. This compound is also easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity. This compound has been found to have cytotoxic effects at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the research of (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid. One potential direction is the development of this compound derivatives with increased specificity and potency. Another direction is the investigation of the potential of this compound as a therapeutic agent for inflammatory diseases and cancer. Additionally, the investigation of the mechanism of action of this compound and its interaction with other signaling pathways could provide valuable insights into its biological effects.
合成法
The synthesis of (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid involves the reaction of 3,5-dibromo-2-butoxyphenol with acryloyl chloride in the presence of a base catalyst. The reaction yields this compound as a white solid with a melting point of 120-122°C. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. This compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. This compound has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have antioxidant properties, protecting cells from oxidative stress.
特性
IUPAC Name |
(E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2O3/c1-2-3-6-18-13-9(4-5-12(16)17)7-10(14)8-11(13)15/h4-5,7-8H,2-3,6H2,1H3,(H,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSYSSOIGOZIHK-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)Br)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1Br)Br)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)

![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)


![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)

methanone](/img/structure/B2966947.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2966950.png)
